Cas no 1323529-73-2 (4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride)
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarbonitrile, 4-[(3,4-dimethylphenyl)amino]-8-methoxy-, hydrochloride (1:1)
- 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride
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- Inchi: 1S/C19H17N3O.ClH/c1-12-7-8-15(9-13(12)2)22-18-14(10-20)11-21-19-16(18)5-4-6-17(19)23-3;/h4-9,11H,1-3H3,(H,21,22);1H
- InChI Key: RVVJPGOFLIOLIJ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2OC)C(NC2=CC=C(C)C(C)=C2)=C(C#N)C=1.[H]Cl
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-2978-2μmol |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-5μmol |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-10μmol |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-1mg |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-2mg |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-3mg |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-4mg |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-5mg |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-2978-10mg |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride |
1323529-73-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride
Introduction to 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride (CAS No. 1323529-73-2)
4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1323529-73-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of quinoline derivatives, a well-documented family of molecules known for their broad spectrum of biological activities. The structural features of this molecule, particularly its amino and methoxy substituents, as well as its hydrochloride salt form, contribute to its unique chemical properties and potential therapeutic applications.
The quinoline scaffold is a privileged structure in drug discovery, with numerous examples of quinoline-based drugs that have demonstrated efficacy in treating various diseases, including malaria, tuberculosis, and certain types of cancer. The presence of a dimethylphenyl group at the 3-position of the quinoline ring and an amino group at the 4-position introduces specific steric and electronic effects that modulate the compound's interactions with biological targets. Additionally, the methoxy group at the 8-position and the nitrile group at the 3-position further enhance the molecule's complexity and potential pharmacological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride may interact with proteins involved in signal transduction pathways, making it a promising candidate for further investigation in areas such as oncology and neurology. The hydrochloride salt form enhances solubility and bioavailability, which are critical factors in drug development.
In vitro studies have begun to explore the potential of this compound as an inhibitor of kinases and other enzymes implicated in cancer progression. The dimethylphenyl group is known to influence electron distribution across the molecule, potentially enhancing binding affinity to target enzymes. Preliminary experiments suggest that this compound exhibits moderate activity against certain kinases, with IC50 values ranging from nanomolar to micromolar concentrations. These findings align with the growing interest in quinoline derivatives as scaffolds for kinase inhibitors.
The methoxy group at the 8-position of the quinoline ring is another key structural feature that contributes to the compound's pharmacological profile. Methoxy-substituted quinolines have been reported to exhibit enhanced stability against metabolic degradation, which could prolong their half-life in vivo. This property is particularly valuable in drug development, where prolonged activity can lead to improved therapeutic outcomes.
The nitrile group at the 3-position introduces a polar moiety that can engage in hydrogen bonding interactions with biological targets. This functional group has been shown to enhance binding affinity in several drug candidates, making it a valuable feature for medicinal chemists to consider when designing new molecules.
Current research is also exploring synthetic routes to modify this compound further. By introducing additional functional groups or altering existing ones, scientists aim to optimize its pharmacological properties and expand its therapeutic potential. Techniques such as palladium-catalyzed cross-coupling reactions are being employed to introduce new substituents at specific positions on the quinoline ring.
The hydrochloride salt form of 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride has been found to improve oral bioavailability compared to its free base form. This enhancement is attributed to better solubility and stability under physiological conditions. Such improvements are crucial for translating preclinical findings into clinical applications.
Future studies are planned to investigate the compound's efficacy in animal models of cancer and neurological disorders. These preclinical trials will provide valuable insights into its potential as a therapeutic agent and will help guide further development efforts. The combination of computational modeling, synthetic chemistry, and biological testing represents a holistic approach to drug discovery that maximizes the chances of identifying novel therapeutics.
The growing body of evidence supporting the use of quinoline derivatives in medicine underscores their importance as pharmacological tools. 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride exemplifies how structural modifications can yield compounds with tailored biological activities. As research continues, it is likely that more derivatives will emerge with improved properties and expanded therapeutic applications.
In conclusion, 4-[(3,4-dimethylphenyl)amino]-8-methoxyquinoline-3-carbonitrile hydrochloride (CAS No. 1323529-73-2) represents a promising lead compound for further pharmaceutical development. Its unique structural features and preliminary biological activity make it an attractive candidate for investigating new treatments in oncology and other disease areas. With continued research and optimization, this molecule has the potential to contribute significantly to advances in medicine.
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